2-(3-Pyridyl)-2-pyrrolidinylethylamine
Overview
Description
2-(3-Pyridyl)-2-pyrrolidinylethylamine is a compound that features a pyridine ring and a pyrrolidine ring connected by an ethylamine chain
Mechanism of Action
Target of Action
Compounds characterized by the pyrrolidine ring, such as 2-(3-pyridyl)-2-pyrrolidinylethylamine, have been reported to exhibit bioactive properties with target selectivity .
Mode of Action
It’s worth noting that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Nicotine, a compound structurally similar to this compound, is known to be metabolized through various pathways, including carbonyl reduction, α-hydroxylation, and pyridine nitrogen oxidation .
Pharmacokinetics
A study on nicotine, a structurally similar compound, revealed that the metabolic activity of nicotine in the brain was different from that in the blood . This could potentially suggest that this compound might also exhibit different pharmacokinetic properties in different tissues.
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit bioactive properties with target selectivity , suggesting that this compound might also have specific biological effects.
Biochemical Analysis
Biochemical Properties
2-(3-Pyridyl)-2-pyrrolidinylethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound can also interact with nicotinic acetylcholine receptors, influencing neurotransmission processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, by binding to its active site. This inhibition can result in increased levels of neurotransmitters in the synaptic cleft, affecting neuronal communication. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. These findings highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound can be hydroxylated to form hydroxylated metabolites, which can then undergo conjugation reactions to form glucuronides or sulfates, facilitating their excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in the liver, brain, and kidneys .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its interactions with other biomolecules. For example, its presence in the mitochondria can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine typically involves the formation of the pyridine and pyrrolidine rings followed by their connection through an ethylamine chain. One common method involves the reaction of 3-pyridylboronic acid with a pyrrolidine derivative under Suzuki-Miyaura coupling conditions . This reaction is facilitated by a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Pyridyl)-2-pyrrolidinylethylamine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives or substituted pyrrolidine derivatives.
Scientific Research Applications
2-(3-Pyridyl)-2-pyrrolidinylethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Nicotine: Contains a pyridine and a pyrrolidine ring but differs in the position of the ethylamine chain.
Anabasine: Similar structure but with a different substitution pattern on the pyridine ring.
Cytisine: Contains a pyridine ring but with a different fused ring system.
Uniqueness: 2-(3-Pyridyl)-2-pyrrolidinylethylamine is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-pyridin-3-yl-2-pyrrolidin-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-8-11(14-6-1-2-7-14)10-4-3-5-13-9-10/h3-5,9,11H,1-2,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOLXOSOSUGZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395562 | |
Record name | 2-(3-Pyridyl)-2-pyrrolidinylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855659-43-7 | |
Record name | β-1-Pyrrolidinyl-3-pyridineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855659-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Pyridyl)-2-pyrrolidinylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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